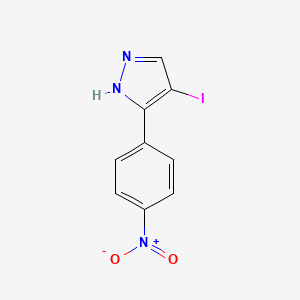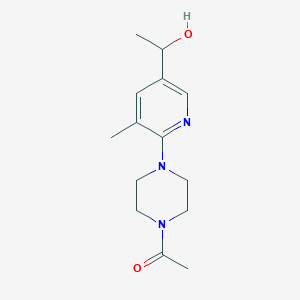
1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(1-Hydroxyéthyl)-3-méthylpyridin-2-yl)pipérazin-1-yl)éthanone est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe hydroxyéthyle et une partie méthylpyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(4-(5-(1-Hydroxyéthyl)-3-méthylpyridin-2-yl)pipérazin-1-yl)éthanone implique généralement plusieurs étapes. Une méthode courante comprend la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium, suivie de réactions de cyclisation intramoléculaire sélectives . Une autre approche implique la réaction de 1,2-diamines protégées avec du triflate de 2-bromoéthyldiphénylsulfonium dans des conditions basiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela implique souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des paramètres de réaction cohérents.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-(5-(1-Hydroxyéthyl)-3-méthylpyridin-2-yl)pipérazin-1-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyéthyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyéthyle peut produire des cétones, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
1-(4-(5-(1-Hydroxyéthyl)-3-méthylpyridin-2-yl)pipérazin-1-yl)éthanone a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de 1-(4-(5-(1-Hydroxyéthyl)-3-méthylpyridin-2-yl)pipérazin-1-yl)éthanone implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipérazine : Des composés comme la trimétazidine et la ranolazine partagent la structure de base de la pipérazine.
Dérivés de la pyridine : Des composés comme la nicotinamide et la pyridoxine contiennent le cycle pyridine.
Unicité
1-(4-(5-(1-Hydroxyéthyl)-3-méthylpyridin-2-yl)pipérazin-1-yl)éthanone est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe hydroxyéthyle et d'une partie méthylpyridine le différencie des autres dérivés de la pipérazine et de la pyridine.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
1-[4-[5-(1-hydroxyethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O2/c1-10-8-13(11(2)18)9-15-14(10)17-6-4-16(5-7-17)12(3)19/h8-9,11,18H,4-7H2,1-3H3 |
Clé InChI |
HSNKQTXNXMYOOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




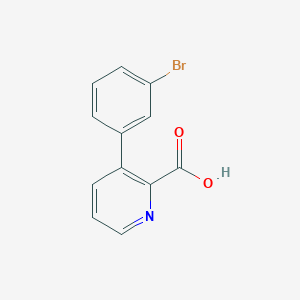


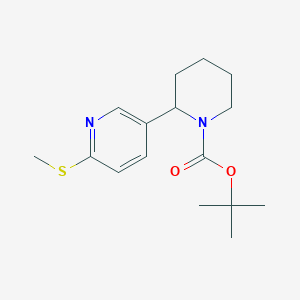
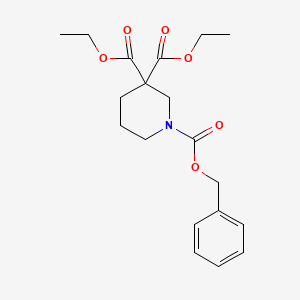
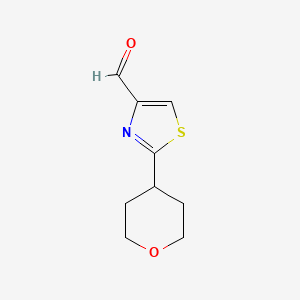
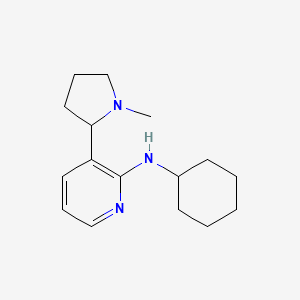
![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)

